3-Methyl-4-(4-pyridinyl)-1H-pyrrole-2-carboxamide is a heterocyclic compound that incorporates both pyrrole and pyridine moieties. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in the development of pharmaceuticals. The presence of the pyridine ring enhances the compound's ability to interact with biological targets, making it a candidate for further investigation in drug design.
The compound can be synthesized through various methods, including one-pot reactions and condensation techniques. It has been studied for its potential applications in biological systems, particularly as a scaffold for drug development.
3-Methyl-4-(4-pyridinyl)-1H-pyrrole-2-carboxamide belongs to the class of pyrrole derivatives, which are known for their diverse biological activities. It is classified as a carboxamide due to the presence of the carboxamide functional group (-CONH2) attached to the pyrrole structure.
The synthesis of 3-Methyl-4-(4-pyridinyl)-1H-pyrrole-2-carboxamide can be achieved through several synthetic routes. One effective method involves the use of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride salt and dimethylaminopyridine as catalysts in acetonitrile at room temperature, yielding high purity and good yields of the desired product .
The reaction typically follows a straightforward protocol:
The resulting compound exhibits characteristic spectral data, confirming its structure through techniques such as infrared spectroscopy and nuclear magnetic resonance spectroscopy .
The molecular structure of 3-Methyl-4-(4-pyridinyl)-1H-pyrrole-2-carboxamide consists of a pyrrole ring substituted with a methyl group at position 3 and a pyridine ring at position 4, along with a carboxamide group at position 2. The chemical formula is , and its molecular weight is approximately 202.21 g/mol .
3-Methyl-4-(4-pyridinyl)-1H-pyrrole-2-carboxamide can undergo various chemical reactions typical for amides and heterocycles. These may include:
Reaction conditions can vary significantly based on the desired transformation:
The mechanism of action for compounds like 3-Methyl-4-(4-pyridinyl)-1H-pyrrole-2-carboxamide typically involves interaction with specific biological targets such as enzymes or receptors. The presence of both pyridine and pyrrole rings allows for hydrogen bonding and pi-stacking interactions, which are crucial in mediating biological activity.
Studies suggest that compounds with similar structures exhibit activities such as:
Further research is necessary to elucidate the precise mechanisms through which this compound exerts its effects.
3-Methyl-4-(4-pyridinyl)-1H-pyrrole-2-carboxamide appears as a grey powder with notable thermal stability up to its melting point. Its solubility profile indicates moderate solubility in organic solvents like dichloromethane but limited solubility in water.
The compound exhibits typical reactivity associated with carboxamides:
Relevant analytical data supports these properties, showcasing peaks corresponding to functional groups in spectroscopic analyses .
3-Methyl-4-(4-pyridinyl)-1H-pyrrole-2-carboxamide has potential applications in:
Ongoing studies are likely to expand its applications within medicinal chemistry and related fields, highlighting its importance as a versatile scaffold for further modifications and optimizations.
The unsubstituted pyrrole-2-carboxamide core serves as a minimalist pharmacophore enabling critical target engagement. Structural studies reveal that the N-H of the carboxamide acts as a hydrogen bond donor, while the carbonyl oxygen functions as an acceptor. This dual functionality facilitates bidentate interactions with polar residues in enzymatic binding pockets. For instance, in Mycobacterium tuberculosis membrane protein large 3 (MmpL3)—a key transporter involved in mycolic acid biosynthesis—docking simulations demonstrate that the carboxamide forms hydrogen bonds with Asp645 and Tyr646 residues within the proton-translocation channel (S4 pocket) [1]. The pyrrole ring itself occupies adjacent hydrophobic sub-pockets (S3/S5), with its electron density enabling π-stacking or cation-π interactions [1] [4].
Table 1: Key Structure-Activity Relationships (SAR) of Pyrrole-2-Carboxamides Against M. tuberculosis
Position | Substituent Type | Activity Trend (MIC) | Structural Rationale |
---|---|---|---|
C3 | Small alkyl (e.g., Methyl) | Moderate activity retained | Maintains access to S5 pocket; avoids steric clash |
Bulky alkyl (e.g., Adamantyl) | High activity (MIC <0.06 μg/mL) | Optimizes hydrophobic filling of deep S5 pocket | |
C4 | Aryl/Pyridinyl | Essential for activity | Occupies hydrophobic S3 pocket; enables π-interactions |
Electron-withdrawing groups | Enhanced activity | Increases ring electron deficiency; improves target affinity & metabolic stability | |
C5 | Hydrogen | Optimal | Methyl substitution reduces activity >50-fold |
Carboxamide | Secondary amide (N-H) | Critical | Loss of activity upon N-methylation; disrupts H-bonding with Asp645/Tyr646 |
The therapeutic exploration of pyrrole carboxamides originated with natural product-inspired DNA minor groove binders. Distamycin A—a naturally occurring oligopyrrole antibiotic—exemplified early applications featuring linked N-methylpyrrole carboxamide units targeting AT-rich DNA sequences. While distamycins demonstrated potent antimicrobial activity, their clinical utility was hampered by toxicity and poor selectivity [9]. Modern medicinal chemistry diverged from this polyamide strategy, focusing instead on monomeric pyrrole-2-carboxamides optimized for specific protein targets. A pivotal shift occurred with the identification of indole-2-carboxamides (e.g., NITD-304, ICA38) as potent inhibitors of MmpL3, an essential transporter for mycolic acid biosynthesis in mycobacteria [1].
The incorporation of a 4-pyridinyl moiety at the pyrrole C4 position represents a sophisticated structure-based design choice, significantly enhancing antimycobacterial efficacy. This substitution pattern is not arbitrary but addresses specific limitations of purely phenyl-based analogs.
Limited solubility due to high hydrophobicity [1] [8].Pyridinyl rings, particularly the 4-isomer, mitigate these issues by introducing a spatially similar yet electronically distinct heterocycle.
: The 4-pyridinyl nitrogen serves as a hydrogen-bond acceptor, enabling critical polar interactions absent in phenyl analogs. Docking studies suggest potential interactions with:
Table 2: Impact of Pyridinyl Isomerism on Antimycobacterial Activity
C4 Substituent | Representative Compound | Relative Potency (IC₅₀ or MIC) | Key Advantages |
---|---|---|---|
4-Pyridinyl | e.g., Compound 27g [5] | High (IC₅₀ ~0.5 μM) | Enhanced H-bonding; Improved solubility; Reduced P-gp recognition; Broader spectrum |
3-Pyridinyl | e.g., Compound 27h [5] | Moderate (IC₅₀ ~5.3 μM) | Suboptimal orientation for target H-bonding |
2-Pyridinyl | e.g., Compound 27i [5] | Low (IC₅₀ >22 μM) | Steric hindrance near ring nitrogen; Conformational restriction |
Phenyl (4-CF₃) | e.g., Compound 5 [1] | High (MIC 0.06 μg/mL) | Excellent potency but higher lipophilicity (clogP) & potential efflux liability |
Table 3: Structural and Functional Impact of 4-Pyridinyl vs. Phenyl at Pyrrole C4
Parameter | 4-Pyridinyl Substituent | Phenyl Substituent (e.g., 2,4-diCl) | Consequence |
---|---|---|---|
H-Bond Acceptor | Yes (ring N) | No | Enables additional polar interactions with target; Improves orientation in S3/S4 |
clogP | Lower (~2-3) | Higher (~4-5) | Improved solubility; Reduced metabolic oxidation; Lower plasma protein binding |
P-gp Substrate | Low likelihood (e.g., 27g) | Moderate-High (e.g., 3) | Enhanced cellular accumulation; Potential for BBB penetration; Lower dosing |
Synthetic Flexibility | Enables N-alkylation/quaternization | Limited to ring halogenation/EWG | Facilitates prodrug design & further SAR diversification |
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8